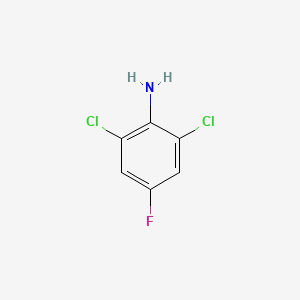![molecular formula C13H11F3N2O3 B1304735 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid CAS No. 446276-23-9](/img/structure/B1304735.png)
1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound of interest, 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various biological activities and applications in pharmaceutical chemistry. The trifluoromethyl group and phenoxy substitution on the pyrazole ring can significantly influence the compound's physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various diketones or β-keto esters. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Similar synthetic strategies are employed in the preparation of other pyrazole derivatives, as seen in the synthesis of 1,3,5-triaryl-2-pyrazolines and various substituted pyrazoles . These methods typically involve cyclocondensation reactions and are characterized by the formation of the pyrazole ring followed by further functionalization.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The presence of substituents like the trifluoromethyl group can influence the molecular conformation and crystal packing, leading to various intermolecular interactions such as hydrogen bonding and π-π stacking . These structural features are crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, including sigmatropic rearrangements, as seen in the sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates . They can also react with amino functions to form stable adducts suitable for chromatographic analysis . The reactivity of these compounds is influenced by the electronic properties of the substituents and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their fluorescent behavior, are influenced by the nature of the substituents on the pyrazole ring . For example, triaryl-2-pyrazolines with homologous alkoxy groups exhibit fluorescence in the blue region of the visible spectrum . Theoretical calculations, such as density functional theory (DFT), are often used to predict and compare the physical properties of these compounds with experimental data . These properties are important for the application of pyrazole derivatives in materials science and biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid has been synthesized in various forms and used as an intermediate in the creation of other complex compounds. For instance, a derivative was synthesized by condensing dimethylamine with a related pyrazole carboxylic acid, and its crystal structure was determined, indicating its potential in inhibiting the proliferation of certain cancer cell lines (Liu et al., 2016).
Molecular Conformation and Hydrogen Bonding
Research has explored the hydrogen bonding and molecular conformation of derivatives of 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid. One study showed that the compounds can form complex hydrogen-bonded structures, contributing to our understanding of their molecular behavior and potential applications in various fields (Asma et al., 2018).
Potential in Synthesis of Condensed Pyrazoles
The title compound and its derivatives are useful in synthesizing condensed pyrazoles. Ethyl triflyloxy-1H-pyrazole-4-carboxylates, a similar derivative, has been utilized as a precursor in Sonogashira-type cross-coupling reactions, leading to the formation of various condensed pyrazoles, showcasing the compound's versatility in organic synthesis (Arbačiauskienė et al., 2011).
Structural and Spectral Investigations
Studies have also concentrated on the structural and spectral investigations of 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid and its derivatives. These investigations help in understanding the electronic and molecular structure of the compound, aiding in predicting its behavior and interaction with other molecules (Viveka et al., 2016).
Dynamic Properties in Solid State
The dynamic properties of 1H-pyrazole-4-carboxylic acids in the solid state, including polymorphism and solid-state proton transfer, have been a subject of study. Understanding these properties is crucial for the development of materials and drugs, as these properties can significantly influence the compound's stability and reactivity (Infantes et al., 2013).
Safety And Hazards
Direcciones Futuras
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethyl will be discovered in the future .
Propiedades
IUPAC Name |
1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-7-10(12(19)20)11(18(2)17-7)21-9-5-3-4-8(6-9)13(14,15)16/h3-6H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDNTZHJFLCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OC2=CC=CC(=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147139 | |
| Record name | 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid | |
CAS RN |
446276-23-9 | |
| Record name | 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446276-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



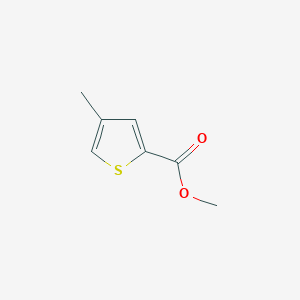
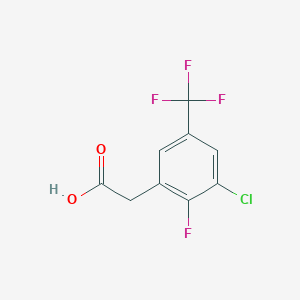
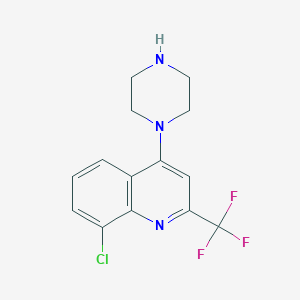
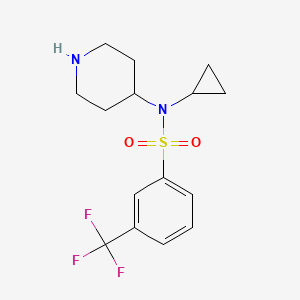
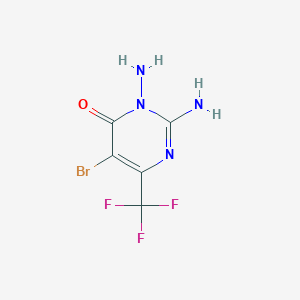
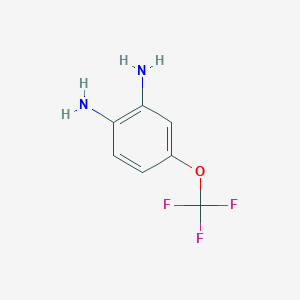
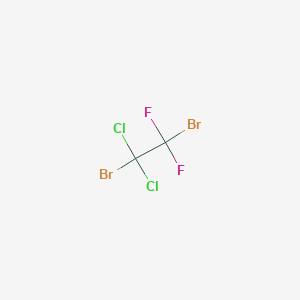
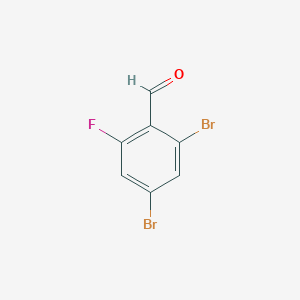
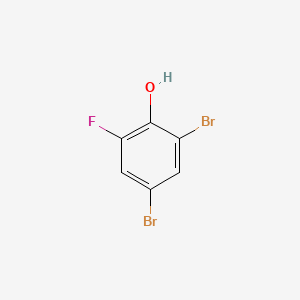
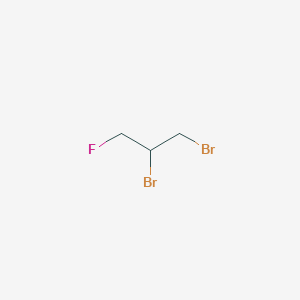
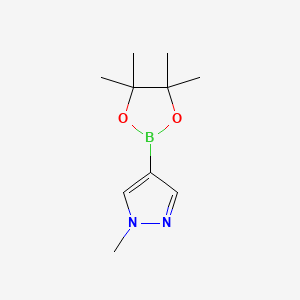
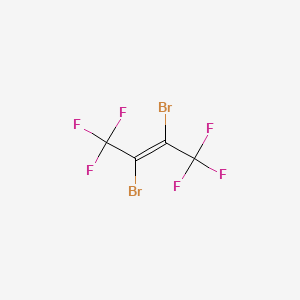
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)
